2-({[Cyano(phenyl)methylene]amino}oxy)acetamide is a synthetic organic compound that has garnered research interest for its potential biological activity. It belongs to a class of compounds known as acrylonitriles, which are characterized by a carbon-carbon double bond conjugated to a nitrile group. Specifically, 2-({[cyano(phenyl)methylene]amino}oxy)acetamide falls under the category of dichlorophenylacrylonitriles, possessing a 3,4-dichlorophenyl substituent. [] In scientific research, this compound has primarily been investigated for its potential as an anti-cancer agent, particularly against breast cancer cell lines. []
The synthesis of 2-({[Cyano(phenyl)methylene]amino}oxy)acetamide involves a Knoevenagel condensation reaction. This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malononitrile, in the presence of a base catalyst. [] In the case of 2-({[Cyano(phenyl)methylene]amino}oxy)acetamide, the aldehyde used is 3,4-dichlorobenzaldehyde and the active methylene compound is likely a derivative of acetamide possessing an active methylene group. The reaction is typically carried out in an organic solvent, such as ethanol or dimethylformamide, and the desired product is often purified by recrystallization. []
The molecular structure of 2-({[Cyano(phenyl)methylene]amino}oxy)acetamide consists of a 3,4-dichlorophenyl ring directly attached to the acrylonitrile moiety. The acrylonitrile unit itself is further linked to an oxygen atom which bridges to an acetamide group. The presence of electron-withdrawing chlorine atoms on the phenyl ring influences the electron density distribution within the molecule, impacting its reactivity and potentially its biological activity. []
Research suggests that 2-({[Cyano(phenyl)methylene]amino}oxy)acetamide functions as an Aryl Hydrocarbon Receptor (AhR) ligand. [, ] The AhR is a ligand-activated transcription factor involved in various cellular processes, including xenobiotic metabolism and immune responses. Upon binding to the AhR, 2-({[Cyano(phenyl)methylene]amino}oxy)acetamide induces its activation, leading to downstream effects such as the upregulation of cytochrome P450 enzymes (CYP1A1 and CYP1A2). [, ] This activation of the AhR pathway is believed to be responsible for the observed cytotoxicity in breast cancer cell lines. [, ] Further research is required to fully elucidate the downstream effects of AhR activation by this compound and its precise role in inducing cell death.
The available literature does not provide detailed information on the physical and chemical properties of 2-({[Cyano(phenyl)methylene]amino}oxy)acetamide. The solubility of its analogues has been explored, with (Z)‐3‐(5‐bromo‐1H‐pyrrol‐2‐yl)‐2‐(3,4‐dichlorophenyl)acrylonitrile (18) exhibiting a solubility of 211 μg mL−1. [] Further research is needed to determine parameters such as melting point, boiling point, and spectral characteristics.
The primary scientific application of 2-({[Cyano(phenyl)methylene]amino}oxy)acetamide explored in the literature is its potential as an anti-cancer agent. Research has shown that this compound, along with its analogues, exhibits cytotoxic activity against various cancer cell lines, including: - MCF-7 (breast) [, , ]- HT29 (colon) [, ]- U87 and SJ-G2 (glioblastoma) []- A2780 (ovarian) []- H460 (lung) []- A431 (skin) []- Du145 (prostate) []- BE2-C (neuroblastoma) []- MIA (pancreas) []- SMA (murine glioblastoma) []
This cytotoxicity is attributed to the compound's ability to activate the AhR pathway, leading to downstream effects that induce cell death. [, , ] Further research is needed to investigate its efficacy in vivo and determine its potential for clinical development.
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: 13538-21-1
CAS No.: